molecular formula C21H22FN3O6 B12637918 C21H22FN3O6

C21H22FN3O6

Cat. No.: B12637918
M. Wt: 431.4 g/mol
InChI Key: QKAWCNVRMNQQIU-IVQZSHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents . Generally, the synthesis involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and functionalization with fluorine, hydroxyl, and methoxy groups .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C21H22FN3O6

Molecular Weight

431.4 g/mol

IUPAC Name

3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C21H22FN3O6/c22-10-3-4-13-12(8-10)21(20(30)23-13)17-16(14(24-21)5-6-15(26)27)18(28)25(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,24H,1-2,5-7,9H2,(H,23,30)(H,26,27)/t11?,14-,16-,17+,21+/m0/s1

InChI Key

QKAWCNVRMNQQIU-IVQZSHPJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O

Origin of Product

United States

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